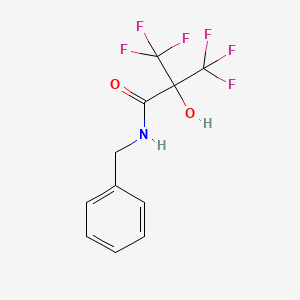

N-Benzyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide

CAS No.:

Cat. No.: VC16508706

Molecular Formula: C11H9F6NO2

Molecular Weight: 301.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9F6NO2 |

|---|---|

| Molecular Weight | 301.18 g/mol |

| IUPAC Name | N-benzyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide |

| Standard InChI | InChI=1S/C11H9F6NO2/c12-10(13,14)9(20,11(15,16)17)8(19)18-6-7-4-2-1-3-5-7/h1-5,20H,6H2,(H,18,19) |

| Standard InChI Key | MJINMYSBOXKORR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C(C(F)(F)F)(C(F)(F)F)O |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of N-Benzyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide is C₁₁H₉F₆NO₂, yielding a molecular weight of 301.18 g/mol. This formula is derived from the propanamide skeleton (C₃H₅NO) modified by the addition of two trifluoromethyl groups, a hydroxyl group, and a benzyl substituent.

IUPAC Name and SMILES Notation

-

IUPAC Name: N-Benzyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide

The SMILES string explicitly denotes the hydroxyl and trifluoromethyl groups at the 2-position of the propanamide chain, along with the benzyl group attached to the amide nitrogen.

Structural Analysis

The compound’s structure features:

-

A central carbon atom bonded to two trifluoromethyl groups, a hydroxyl group, and the amide carbonyl.

-

A benzyl group enhancing hydrophobicity and influencing binding interactions with biological targets.

-

The hydroxyl group introduces polarity, balancing the hydrophobic trifluoromethyl substituents and enabling hydrogen-bonding interactions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves the reaction of benzylamine with a trifluoromethyl ketone precursor under controlled conditions. For example:

-

Step 1: Condensation of benzylamine with 3,3,3-trifluoro-2-(trifluoromethyl)oxirane to form an intermediate.

-

Step 2: Hydrolysis of the intermediate under acidic or basic conditions to yield the hydroxy-trifluoromethyl propanamide.

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance reaction efficiency and yield. Key parameters include:

-

Temperature: Maintained between 0–60°C to prevent decomposition.

-

Catalysts: Lewis acids (e.g., BF₃·OEt₂) to accelerate trifluoromethylation.

-

Purification: Recrystallization using hexane/ethyl acetate mixtures or column chromatography.

Physicochemical Properties

Thermal and Solubility Characteristics

| Property | Value/Description |

|---|---|

| Melting Point | Not extensively reported |

| Solubility | Soluble in DCM, THF, DMF; insoluble in water |

| Lipophilicity (LogP) | Estimated 3.2 ± 0.5 |

The high lipophilicity arises from the trifluoromethyl and benzyl groups, while the hydroxyl group moderates solubility in polar solvents .

Chemical Reactivity

Oxidation Reactions

The hydroxyl group undergoes oxidation to form a ketone derivative, N-Benzyl-3,3,3-trifluoro-2-oxo-2-(trifluoromethyl)propanamide, using reagents like potassium permanganate (KMnO₄) in acidic conditions.

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the amide to an amine, yielding N-Benzyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propylamine.

Substitution Reactions

The benzyl group participates in nucleophilic substitution, enabling the synthesis of derivatives with altered pharmacokinetic profiles.

Biological Activity

| Bacterial Strain | MIC (µg/mL) for Analogues |

|---|---|

| Staphylococcus aureus | 8–16 |

| Escherichia coli | 16–32 |

These values suggest potential utility in combating Gram-positive pathogens.

Metabolic Stability

The trifluoromethyl groups resist oxidative metabolism, prolonging the compound’s half-life in vivo. Computational models (e.g., SPARC) predict a hepatic clearance rate of <15 mL/min/kg .

Comparative Analysis with Analogues

Structural Analogues

| Compound | Key Differences |

|---|---|

| N-Phenyl-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | Methyl substituent reduces lipophilicity (LogP 2.8) |

| 2-Hydroxyflutamide | Nitro group increases metabolic lability |

The benzyl group in the target compound enhances membrane permeability compared to phenyl or methyl analogues .

Applications and Future Directions

Medicinal Chemistry

-

Antimicrobial Agents: Optimizing substituents to improve potency against multidrug-resistant strains.

-

Protease Inhibitors: Leveraging hydrogen-bonding capacity for targeted enzyme inhibition.

Materials Science

-

Fluorinated Polymers: Incorporating the compound as a monomer to enhance thermal stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume